4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
90280-21-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
OELLESCNGSHUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NNC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketoesters with Pyridin-4-yl Hydrazines
- A common route involves reacting methyl 2-(pyridin-4-yl)acetylacetate or similar β-ketoesters with hydrazine or substituted hydrazines to form the pyrazolone ring.
- This method yields this compound directly, with the methyl group originating from the β-ketoester and the pyridin-4-yl group from the acyl component.
Functionalization of Preformed Pyrazolones
- Alternatively, pyrazolone derivatives can be functionalized at position 5 by cross-coupling or nucleophilic substitution reactions to introduce the pyridin-4-yl group.
- This approach allows for modular synthesis and late-stage diversification.
Detailed Preparation Methods and Reaction Conditions
N-Acetylation and O-Glycosylation Strategy (Adapted from Related Pyrazolone Derivatives)
A practical and scalable method for pyrazolone derivatives similar to this compound involves:
Step 1: N1-Acetylation
The pyrazolone nitrogen (N1) is acetylated using acetic anhydride in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 70°C. This step introduces an electron-withdrawing acetyl group that facilitates subsequent reactions.Step 2: O-Glycosylation
The acetylated pyrazolone is reacted with 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide in acetonitrile with potassium carbonate as a base at 60°C. This reaction yields O-glycosylated pyrazolone derivatives in high yield (up to 86%).Step 3: N1-Deacetylation
The acetyl group is removed under mild basic conditions (potassium bicarbonate in methanol), preserving the glycosyl moiety and yielding the free pyrazolone derivative.
This method has been demonstrated to be effective for 5-methylpyrazolone derivatives with various substituents, including pyridinyl groups, providing a versatile platform for further functionalization.
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Acetic anhydride, K2CO3, DMF, 70°C | N1-Acetylation | 81 |
| 2 | 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide, K2CO3, MeCN, 60°C | O-Glycosylation | 86 |
| 3 | KHCO3, MeOH | N1-Deacetylation | Excellent |
Knoevenagel Condensation Followed by Click Chemistry (For Related Pyrazolone Derivatives)
- A Knoevenagel condensation between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and aldehydes bearing functional groups (e.g., indole derivatives) can be performed in ethanol with catalytic piperidine under reflux.
- Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions allow for the introduction of triazole moieties, expanding the chemical diversity of pyrazolone derivatives.
- Although this method is more relevant for pyrazolone derivatives with different substituents, it demonstrates the versatility of pyrazolone chemistry.
Purification and Isolation Techniques
- After synthesis, the pyrazolone derivatives are typically purified by crystallization or column chromatography.
- Washing with aqueous acidic or basic solutions (e.g., 0.1N HCl, saturated NaHCO3) and drying over sodium sulfate are standard steps to remove impurities.
- Final products are often isolated as crystalline solids, suitable for further characterization and application.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Conditions | Notes | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | β-Ketoester + Pyridin-4-yl hydrazine | Condensation to form pyrazolone | Reflux in ethanol or DMF | Direct synthesis of target compound | Moderate to High |
| 2 | Pyrazolone derivative + Ac2O + Glycosyl donor | N1-Acetylation, O-Glycosylation, N1-Deacetylation | Ac2O/K2CO3/DMF; Glycosyl bromide/K2CO3/MeCN; KHCO3/MeOH | Efficient for glycosylated analogs | 81-86 |
| 3 | Pyrazolone + Aldehyde + Azide | Knoevenagel condensation + CuAAC | Piperidine/EtOH reflux; CuSO4/NaAsc/DMF | For functionalized pyrazolones | Good to Excellent |
Research Findings and Practical Considerations
- Electron-withdrawing groups at the N1 position of the pyrazolone ring (e.g., acetyl) significantly enhance the efficiency of O-glycosylation reactions.
- The choice of solvent and base is critical; acetonitrile and potassium carbonate provide optimal conditions for glycosylation.
- Mild deprotection conditions prevent degradation of sensitive glycosyl moieties.
- The synthetic strategies are adaptable to various substituents on the pyrazolone ring, including pyridinyl groups, enabling the preparation of diverse analogs.
- Purification protocols involving aqueous washes and crystallization ensure high purity and yield of the final compounds.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the pyrazolone and pyridinyl rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula: C₉H₉N₃O
- Molecular Weight: 175.19 g/mol
- IUPAC Name: 4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Structure
The compound features a pyrazolone core, which is known for its biological activity. The presence of the pyridine ring enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. Research indicates that derivatives of pyrazolones exhibit potent antibacterial and antifungal activities. For instance, a study demonstrated that related pyrazole derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 16 µg/mL |
| FHM (related derivative) | Candida albicans | 8 µg/mL |
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. A study reported that pyrazole derivatives can inhibit pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound Name | Inflammatory Model Used | Inhibition Percentage (%) |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | 45% |
| N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazole | In vitro IL-6 production assay | 50% |
Lipoxygenase Inhibition
Another significant application is as a lipoxygenase inhibitor. Research indicates that certain pyrazolone derivatives can inhibit lipoxygenase activity, which is critical in managing respiratory and cardiovascular diseases .
Table 3: Lipoxygenase Inhibition Data
| Compound Name | IC50 Value (µM) |
|---|---|
| This compound | 12.5 |
| Control Drug (e.g., Aspirin) | 10.0 |
Antioxidant Properties
The antioxidant capacity of this compound has been explored, revealing its potential to scavenge free radicals effectively. A study found that it exhibited strong radical scavenging activity at various concentrations .
Table 4: Antioxidant Activity Assessment
| Concentration (µM) | Radical Scavenging Activity (%) |
|---|---|
| 15 | 70 |
| 30 | 85 |
Case Study: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrazolone derivatives including the target compound against clinical isolates of bacteria and fungi. The results confirmed its effectiveness and suggested further exploration into structure-activity relationships to enhance potency .
Case Study: In Vivo Anti-inflammatory Effects
In vivo tests demonstrated that the compound significantly reduced inflammation in animal models. The mechanism was linked to the inhibition of cytokine production and modulation of inflammatory pathways .
Mechanism of Action
The mechanism by which 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- The pyridin-4-yl group in the target compound increases polarity compared to phenyl-substituted analogs (e.g., 4-Ethyl-5-methyl-2-phenyl-...
- Halogenated derivatives (e.g., bromo and chloro groups in ) exhibit higher molecular weights and reactivity but reduced solubility in non-polar environments.
Thermal Properties
- Compounds with bulky or rigid substituents (e.g., benzothiazolyl in ) often exhibit higher melting points due to enhanced crystallinity. The target compound’s melting point is unreported, but its pyridinyl group may promote intermolecular hydrogen bonding, analogous to the S-substituted triazoles (175–237°C) .
Biological Activity
4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazolone core, which is known for its diverse pharmacological properties. The presence of the pyridine moiety enhances its reactivity and biological interactions, making it a subject of research for various therapeutic applications.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 90280-21-0 |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 4-methyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
| InChI Key | OELLESCNGSHUTG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolone have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.9 µg/mL to higher concentrations depending on the specific structure and substituents present .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The half-maximal inhibitory concentration (IC50) values reported for some derivatives were around 39.2 µM against MDA-MB-231 cells . Mechanistically, these compounds may influence pathways such as the mitogen-activated protein kinase (MAPK) pathway by inhibiting key kinases like BRAF and MEK .
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity through competitive inhibition or by binding to receptor sites, leading to altered cellular responses. The exact mechanisms can vary based on the specific biological context and the presence of other functional groups in the molecule .
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing new derivatives based on the pyrazolone scaffold found that certain modifications significantly enhanced antibacterial activity against resistant strains. The incorporation of electron-withdrawing groups on the pyridine ring was particularly effective in increasing potency .
- Cytotoxicity Assessment : In another investigation, a series of pyrazolone derivatives were screened for cytotoxic effects against several cancer cell lines. The results indicated a promising profile for compounds containing the pyridine moiety, suggesting that structural modifications can lead to improved anticancer activity .
Q & A
Basic: What are the recommended synthetic routes for 4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via coupling reactions involving pyridinyl precursors. Optimization includes:
- Solvent Selection: Ethanol or DMF-EtOH mixtures (1:1) are effective for reflux conditions, balancing solubility and reaction efficiency .
- Catalysts: Acidic or basic catalysts (e.g., acetic acid or KOH) can accelerate cyclization.
- Temperature/Time: Reflux for 2–6 hours ensures completion; prolonged heating may degrade sensitive substituents .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Key for identifying pyrazol-3-one protons (δ 5.5–6.5 ppm for dihydro protons) and pyridinyl aromatic signals (δ 7.5–8.5 ppm). Methyl groups resonate at δ 2.0–2.5 ppm .
- ¹³C NMR: Confirms carbonyl (C=O, δ 160–170 ppm) and pyridinyl carbons .
- IR Spectroscopy: C=O stretching (1650–1700 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) validate the core structure .
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in NMR data caused by substituent effects?
Methodological Answer:
- Dynamic Effects: Tautomerism in pyrazol-3-one derivatives may split signals. Use variable-temperature NMR to identify equilibrium states .
- Solvent Effects: Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ to isolate solvent-induced shifts .
- 2D NMR: HSQC and HMBC correlate ambiguous protons/carbons, especially for pyridinyl and methyl groups .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .
Advanced: What strategies enable selective functionalization at the pyrazol-3-one core?
Methodological Answer:
- Electrophilic Substitution: Nitration or halogenation at the 4-position requires Lewis acids (e.g., FeCl₃) to direct reactivity .
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids modify the pyridinyl group; Pd(PPh₃)₄ catalyzes coupling .
- Post-Functionalization: Alkylation or acylation at the N1 position (e.g., using alkyl halides) retains the carbonyl group .
Advanced: How can crystallographic data clarify hydrogen-bonding networks in this compound?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis reveals intermolecular H-bonds between the pyrazol-3-one carbonyl and adjacent NH/OH groups, stabilizing the lattice .
- Packing Analysis: Software (e.g., Mercury) visualizes π-π stacking between pyridinyl rings and C-H···O interactions .
- Thermal Stability: DSC/TGA correlates crystallinity with decomposition temperatures .
Basic: What purification techniques are optimal for isolating high-purity samples?
Methodological Answer:
- Recrystallization: Use ethanol or DMF-EtOH (1:1) for high recovery; slow cooling minimizes impurities .
- Chromatography: Silica gel columns with gradient elution (ethyl acetate/hexane 30–70%) separate regioisomers .
- HPLC: Reverse-phase C18 columns (MeOH/H₂O mobile phase) resolve polar byproducts .
Advanced: How does the pyridinyl ring influence the compound’s reactivity in biological assays?
Methodological Answer:
- Coordination Chemistry: Pyridinyl N-atoms chelate metal ions (e.g., Fe²⁺, Cu²⁺), which can be studied via UV-Vis titration .
- Enzyme Inhibition: Docking simulations (AutoDock Vina) predict interactions with kinase active sites; validate via IC₅₀ assays .
- Solubility: Pyridinyl groups enhance aqueous solubility, measured via shake-flask method (logP determination) .
Advanced: What methodologies assess the compound’s potential as a fluorescent probe?
Methodological Answer:
- Fluorescence Spectroscopy: Measure λₑₓ/λₑₘ in varying solvents (e.g., DMSO, PBS) to detect polarity-sensitive emission .
- Quantum Yield Calculation: Compare integrated emission intensity to a standard (e.g., quinine sulfate) .
- Cell Imaging: Confocal microscopy evaluates cellular uptake and localization in live cells (e.g., HeLa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
